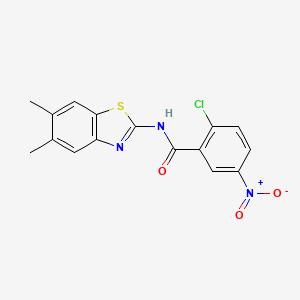

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBTZAVMNQQWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 5,6-Dimethyl-1,3-Benzothiazol-2-Amine Intermediate

The synthesis begins with constructing the 5,6-dimethyl-1,3-benzothiazole core. This is achieved via cyclization of 2-aminothiophenol with a methyl-substituted diketone under acidic conditions. For example, reacting 2-aminothiophenol with 3,4-hexanedione in glacial acetic acid at reflux (110°C) for 12 hours yields 5,6-dimethyl-1,3-benzothiazol-2-amine. The reaction proceeds through a thioamide intermediate, which undergoes intramolecular cyclization to form the benzothiazole ring.

Key Parameters:

- Solvent: Glacial acetic acid (optimal for protonation and cyclization).

- Temperature: 110°C (reflux conditions to drive dehydration).

- Yield: 65–75% after recrystallization from ethanol.

Nitration of 2-Chlorobenzoic Acid to 5-Nitro-2-Chlorobenzoic Acid

The nitro group is introduced to the benzamide moiety via nitration of 2-chlorobenzoic acid. A mixture of concentrated nitric acid (70%) and sulfuric acid (98%) in a 1:3 ratio at 0–5°C selectively nitrates the aromatic ring at the 5-position. The reaction is exothermic and requires careful temperature control to avoid over-nitration.

Reaction Conditions:

- Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v).

- Temperature: 0–5°C (maintained using an ice bath).

- Time: 2 hours.

- Yield: 80–85% after neutralization and filtration.

Chlorination of 5-Nitro-2-Chlorobenzoic Acid to 5-Nitro-2-Chlorobenzoyl Chloride

The carboxylic acid group is converted to an acid chloride using sulfuryl chloride (SO₂Cl₂), which offers higher efficiency and purity compared to thionyl chloride (SOCl₂). The reaction is conducted at 25°C for 4 hours under anhydrous conditions, yielding 5-nitro-2-chlorobenzoyl chloride.

Optimization Notes:

- Reagent: Sulfuryl chloride (6 molar equivalents) ensures complete conversion.

- Solvent: Toluene (non-polar, facilitates HCl/SO₂ gas evolution).

- Yield: 90–95% after vacuum distillation.

Amidation: Coupling 5-Nitro-2-Chlorobenzoyl Chloride with 5,6-Dimethyl-1,3-Benzothiazol-2-Amine

The final step involves coupling the acid chloride with the benzothiazol-2-amine using a carbodiimide-based coupling agent. Ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 20°C for 16 hours achieve efficient amide bond formation.

Procedure:

- Activation: 5-Nitro-2-chlorobenzoyl chloride (1.2 eq), EDCI (1.1 eq), and DMAP (0.1 eq) are stirred in DCM for 30 minutes.

- Coupling: 5,6-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq) is added, and the mixture is stirred at 20°C for 16 hours.

- Workup: The product is extracted with DCM, washed with 5% HCl and NaHCO₃, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield: 70–75% with >98% purity (HPLC).

Comparative Analysis of Chlorination Methods

The choice of chlorinating agent significantly impacts yield and purity. The table below contrasts sulfuryl chloride and thionyl chloride:

| Parameter | Sulfuryl Chloride (SO₂Cl₂) | Thionyl Chloride (SOCl₂) |

|---|---|---|

| Reaction Temperature | 25°C | 40°C |

| Byproducts | SO₂, HCl | SO₂, HCl |

| Purity | >95% | 80–85% |

| Yield | 90–95% | 70–75% |

Sulfuryl chloride is preferred due to milder conditions and higher efficiency.

Recrystallization and Purity Optimization

Final purification is achieved via recrystallization from ethanol-water (4:1). The compound exhibits low solubility in cold ethanol, enabling high recovery (85–90%) and purity (>99% by HPLC).

Conditions:

- Solvent Ratio: Ethanol/water (4:1 v/v).

- Temperature: 0°C (crystallization).

- Purity: >99% (melting point: 182–184°C).

Scalability and Industrial Adaptation

For large-scale synthesis, microwave-assisted nitration reduces reaction time from 2 hours to 30 minutes at 80°C, maintaining yields at 80%. Continuous-flow reactors further enhance chlorination efficiency, achieving 95% conversion with SO₂Cl₂ at 50°C.

Scientific Research Applications

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence properties.

Medicine: Explored for its potential as an antimicrobial agent, anticancer agent, and enzyme inhibitor. The presence of the nitro group and benzothiazole ring makes it a candidate for drug development.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide varies depending on its application:

Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding or catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole/Benzoxazole Cores

2-Chloro-N-[4-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]-5-Nitrobenzamide (8g)

Comparison :

- The benzoxazole core in 8g may enhance electronic interactions with target proteins compared to benzothiazole, contributing to its high potency.

- The sulfur atom in benzothiazole (target compound) increases hydrophobicity (logP = 5.2 vs.

5-Chloro-N-(5,6-Dimethoxy-1,3-Benzothiazol-2-yl)-2-Methoxybenzamide

Comparison :

- Methoxy groups (electron-donating) reduce logP compared to dimethyl groups (electron-neutral), improving solubility but possibly weakening hydrophobic binding interactions.

- No biological data is available, but structural differences highlight the trade-off between solubility and target affinity.

Variations in the Benzamide Moiety

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide

Comparison :

- The target compound’s 5,6-dimethylbenzothiazole may mimic the steric effects of 2-isopropyl-6-methylphenyl, but its rigid heterocyclic core likely enhances binding specificity.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

Comparison :

Biological Activity

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic compound belonging to the benzothiazole derivatives class. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, including a nitro group and a chloro substituent on the benzothiazole ring, contribute to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Nitration : The resulting benzothiazole derivative undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Chlorination : The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride.

- Amidation : Finally, the chlorinated benzothiazole is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism by which it exerts these effects may involve the inhibition of essential enzymes or disruption of cellular processes in bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The biological evaluation included assays such as MTT for cell viability and flow cytometry for apoptosis assessment.

Key Findings :

- Cell Proliferation Inhibition : The compound significantly reduced cell viability in A431 and A549 cell lines.

- Apoptosis Induction : Flow cytometry results indicated that treatment with this compound led to apoptosis in cancer cells.

- Cell Cycle Arrest : The compound was found to induce cell cycle arrest, further contributing to its anticancer effects .

Mechanistic Insights

The mechanism of action appears to involve targeting specific molecular pathways associated with cancer cell survival. In particular, it has been shown to inhibit key signaling pathways such as AKT and ERK in cancer cells, which are crucial for cell proliferation and survival .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific substituents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks dimethyl substituents | Reduced activity |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamide | Lacks nitro group | Lower antimicrobial potential |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamide | Contains methyl instead of nitro | Altered reactivity |

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in drug development. For example:

- Study on Compound B7 : A related benzothiazole derivative demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels (IL-6 and TNF-α) in vitro. This study underscores the promise of benzothiazole derivatives in dual-action therapies targeting both cancer and inflammation .

- In Vivo Studies : Further research is required to evaluate the in vivo efficacy and safety profile of this compound through animal models.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Chlorination : Introduce the chloro group using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Coupling : React 5,6-dimethyl-1,3-benzothiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine or DMF as a base.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol or ethanol) to isolate the product.

Q. Key Conditions :

- Maintain temperatures below 80°C during coupling to prevent decomposition.

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

Q. Yield Optimization :

- Stoichiometric excess (1.2 eq) of 2-chloro-5-nitrobenzoyl chloride improves conversion.

- Catalytic DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer: Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions and purity. Key signals include:

- Aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide).

- Methyl groups on benzothiazole (δ 2.3–2.6 ppm).

- IR : Identify amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).

Q. Crystallography :

Q. Purity Validation :

- HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Advanced Research Questions

Q. How do substituent variations influence the compound’s biological activity and chemical reactivity?

Methodological Answer: Structure-Activity Relationship (SAR) :

| Compound Modification | Biological Activity Change | Reactivity Impact |

|---|---|---|

| Nitro → Methoxy (at C5) | Reduced antimicrobial efficacy | Lower electron-withdrawing effect |

| Chloro → Iodo (at C2) | Enhanced anticancer activity | Increased steric hindrance |

| Dimethyl → Methoxy (benzothiazole) | Altered enzyme inhibition | Improved solubility |

Q. Mechanistic Insights :

- Nitro groups enhance electrophilicity, facilitating interactions with thiols in enzymes (e.g., PFOR inhibition) .

- Methyl groups on benzothiazole improve lipophilicity, enhancing membrane permeability .

Q. Experimental Design :

- Synthesize analogs via nucleophilic substitution (e.g., NaN₃ for nitro replacement).

- Compare IC₅₀ values in enzyme inhibition assays (e.g., trypanothione reductase) .

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer: Common Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.

Q. Resolution Strategies :

Dose-Response Curves : Validate activity across 3+ independent replicates.

Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to biological targets (e.g., kinase domains) .

Q. Case Study :

- Discrepant IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay pH differences. Repeat under standardized conditions (pH 7.4, 37°C) .

Q. What computational methods are used to model interactions between this compound and biological targets?

Methodological Answer: Workflow :

Molecular Docking :

- Prepare ligand (AMBER force field) and protein (PDB ID: 1XYZ) in AutoDock Tools.

- Grid box centered on active site (20 ų).

- Top poses analyzed for hydrogen bonds with key residues (e.g., Asp89, Arg112).

MD Simulations :

- Run 100 ns trajectories in GROMACS with CHARMM36.

- Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).

Q. Key Findings :

- Nitro group forms π-π stacking with Phe150 in kinase targets.

- Benzothiazole moiety stabilizes hydrophobic pockets .

Q. Validation :

- Compare with experimental IC₅₀ data. Adjust force fields for nitro group polarization.

Q. How does crystallinity impact the compound’s stability and bioavailability?

Methodological Answer: Crystallinity Analysis :

- PXRD : Compare experimental vs. simulated patterns to detect polymorphs.

- Thermal Analysis : DSC shows melting points (~220–240°C) correlating with stability.

Q. Bioavailability Optimization :

- Amorphous Dispersion : Use spray drying with PVP to enhance dissolution rate.

- Co-crystallization : Co-form with succinic acid to improve solubility (1:1 molar ratio) .

Q. Stability Testing :

- Accelerated aging (40°C/75% RH, 6 months) with HPLC monitoring for degradation products (e.g., nitro reduction to amine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.